

Spectroscopic Analysis of Ethcathinone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Ethcathinone

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Ethcathinone** hydrochloride. **Ethcathinone**, or 2-(ethylamino)-1-phenylpropan-1-one, is a synthetic cathinone that has been a subject of interest in forensic and pharmacological research.^{[1][2]} This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Ethcathinone** hydrochloride. The following sections detail the proton (^1H) and carbon-13 (^{13}C) NMR data.

^1H NMR Spectroscopic Data

Proton NMR spectra of **Ethcathinone** hydrochloride provide characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ^1H NMR Chemical Shift Data for **Ethcathinone** Hydrochloride

Proton Assignment	Chemical Shift (δ , ppm) in D ₂ O	Multiplicity
Aromatic (2H)	7.94	d
Aromatic (1H)	7.69	t
Aromatic (2H)	7.53	t
Methine (CH)	5.07	q
Methylene (CH ₂)	3.15	m
Methylene (CH ₂)	3.05	m
Methyl (CH ₃)	1.52	d
Methyl (CH ₃)	1.27	t

Source:[1]

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

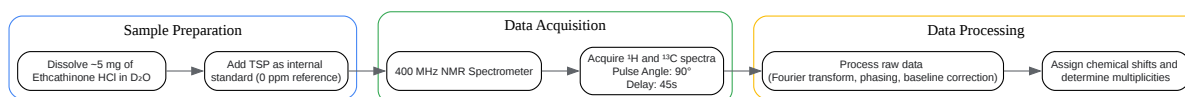
Table 2: ¹³C NMR Chemical Shift Data for **Ethcathinone** Hydrochloride

Carbon Assignment	Chemical Shift (δ , ppm) in D ₂ O
Carbonyl (C=O)	197.6
Aromatic (C)	135.4
Aromatic (CH)	132.3
Aromatic (CH)	129.3
Aromatic (CH)	128.9
Methine (CH)	58.0
Methylene (CH ₂)	41.3
Methyl (CH ₃)	15.5
Methyl (CH ₃)	10.7

Source:[1]

Experimental Protocol: NMR Spectroscopy

The following protocol is a representative method for acquiring NMR spectra of **Ethcathinone** hydrochloride.



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*NMR Experimental Workflow for **Ethcathinone** HCl Analysis.*

The sample is prepared by dissolving approximately 5 mg of **Ethcathinone** hydrochloride in deuterium oxide (D₂O).[3] Tetramethylsilane (TSP) is added as an internal standard for referencing the chemical shifts to 0 ppm.[3] The spectra are recorded on a 400 MHz NMR

spectrometer.[3] For ^1H NMR, the spectral width should encompass a range from at least -3 ppm to 13 ppm. A 90° pulse angle and a delay between pulses of 45 seconds are used to ensure accurate quantification if needed.[3]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **Ethcathinone** hydrochloride, aiding in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Under EI conditions, **Ethcathinone** typically undergoes α -cleavage, resulting in the formation of a characteristic iminium ion as the base peak.[4]

Table 3: Key Mass Fragments of **Ethcathinone** from GC-MS (EI)

m/z	Proposed Fragment Ion	Relative Intensity
177	$[\text{M}]^+$	Low
105	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)	High
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)	Medium
72	$[\text{CH}_3\text{CH}=\text{N}^+\text{HCH}_2\text{CH}_3]$ (Iminium ion)	Base Peak
56	$[\text{CH}_3\text{CH}=\text{N}^+\text{HCH}_2]$	Medium

Source:[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a softer ionization technique, which typically results in a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.

Table 4: Key Mass Fragments of **Ethcathinone** from LC-MS (ESI-MS/MS)

m/z	Proposed Fragment Ion	Relative Intensity
178.16	$[M+H]^+$	Base Peak
160	$[M+H - H_2O]^+$	High
145	$[M+H - H_2O - CH_3]^+$	Medium
119	$[C_8H_7O]^+$	Medium
91	$[C_7H_7]^+$ (Tropylium ion)	Medium

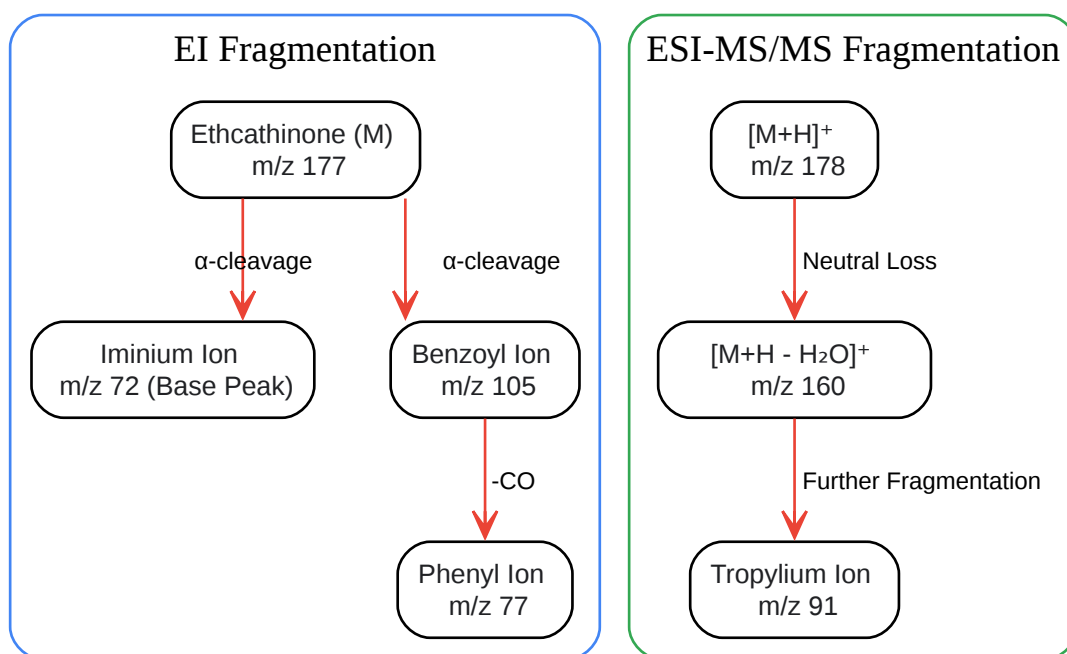
Source:[1][5]

A characteristic fragmentation pathway for cathinones in ESI-MS/MS is the neutral loss of a water molecule from the protonated molecular ion.[1][5]

Experimental Protocol: Mass Spectrometry

GC-MS (EI): The sample is typically dissolved in a suitable solvent like chloroform after a basic extraction.[3] Analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup involves a DB-1 MS column with helium as the carrier gas.[3] The injector and transfer line temperatures are typically set to 280°C.[3] The mass spectrometer scans a mass range of 30-550 amu.[3]

LC-MS (ESI): For LC-MS analysis, the sample is dissolved in a solvent compatible with the mobile phase, often a mixture of methanol or acetonitrile and water. The separation is achieved on a suitable HPLC column, and the eluent is introduced into the ESI source of the mass spectrometer.



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*Proposed Mass Spectrometry Fragmentation Pathways for **Ethcathinone**.*

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Ethcathinone** hydrochloride. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds.

Table 5: Characteristic FTIR Absorption Bands for **Ethcathinone** Hydrochloride

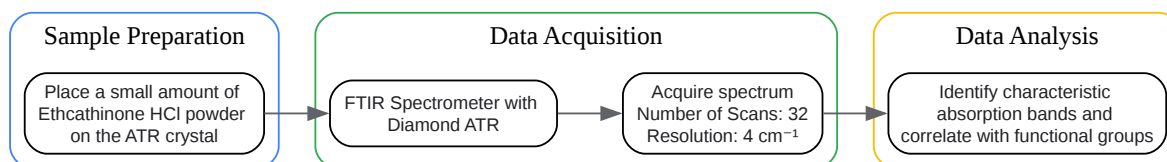
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3070	Aromatic C-H Stretch	Medium
~2935	Aliphatic C-H Stretch	Medium
2700-2400	Amine Salt (N-H Stretch)	Broad, Medium
1693	Carbonyl (C=O) Stretch	Strong
1597	Aromatic C=C Stretch	Strong
1439	C-H Bend	Medium
770-690	Aromatic C-H Out-of-Plane Bend (Monosubstituted)	Strong

Source:[3][4]

The presence of a strong absorption band around 1693 cm⁻¹ is indicative of the carbonyl group, a key feature of the cathinone structure.[3][4] The broad bands in the 2700-2400 cm⁻¹ region are characteristic of an amine salt.[4]

Experimental Protocol: FTIR Spectroscopy

FTIR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid samples with minimal preparation.



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*FTIR Experimental Workflow for **Ethcathinone HCl** Analysis.*

A small amount of the solid **Ethcathinone** hydrochloride sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans to improve the signal-to-noise ratio.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the aromatic ring and the carbonyl group.

Table 6: UV-Vis Absorption Maxima for **Ethcathinone**

Solvent	λ_{max} (nm)
Methanol	248
Not Specified	251.1

Source:[3][6]

The absorption maximum around 250 nm is characteristic of the electronic transitions within the benzoyl moiety of the **Ethcathinone** molecule.

Experimental Protocol: UV-Vis Spectroscopy

A solution of **Ethcathinone** hydrochloride is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1 AU). The spectrum is recorded over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer with a quartz cuvette. The solvent is used as a reference blank.

Conclusion

This technical guide has summarized the key spectroscopic data for the characterization of **Ethcathinone** hydrochloride. The provided NMR, MS, FTIR, and UV-Vis data, along with the outlined experimental protocols, serve as a valuable resource for researchers, forensic scientists, and professionals in the field of drug development for the unequivocal identification and analysis of this compound. The combination of these analytical techniques provides a

comprehensive and robust characterization of the molecular structure and properties of **Ethcathinone** hydrochloride.

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